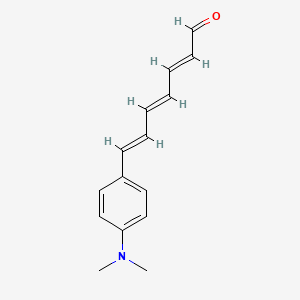

7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring and a hepta-2,4,6-trienal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal typically involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate alkenyl intermediates. One common method includes the fusion of 4-(dimethylamino)benzaldehyde with alkenyl compounds in the presence of catalytic amounts of acetic anhydride and pyridine at elevated temperatures . Another approach involves the Heck reaction, where p-dimethylaminovinylbenzene reacts with bromoalkenes in the presence of palladium acetate .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. The use of microwave-assisted synthesis and solvent-free conditions can also enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the dimethylamino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds like 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal may exhibit promising anticancer properties. A study focused on the Arylhydrocarbon Receptor (AhR) as a target for breast cancer therapy demonstrated that derivatives of this compound can selectively induce cytotoxicity in cancer cell lines while sparing normal cells. The quantitative structure–activity relationship (QSAR) modeling approach used in this research helped identify compounds with high specificity against drug-resistant breast cancer cell lines, showcasing the potential of this compound in developing new cancer therapies .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific cellular targets. The compound's structure allows it to bind effectively to the AhR, leading to altered gene expression that can inhibit tumor growth. This interaction has been validated through various biochemical assays and cell viability tests .

Photochemical Applications

Organic Photovoltaics

The compound has been explored for use in organic photovoltaic systems due to its suitable electronic properties. Its ability to act as a chromophore makes it a candidate for light-harvesting applications. Studies have shown that encapsulating such chromophores within molecular frameworks enhances their stability and efficiency in converting solar energy into electrical energy .

Photostability Studies

Photostability is crucial for materials used in photonic applications. Research involving the encapsulation of this compound within pillararene structures has shown improved photostability compared to unencapsulated forms. This encapsulation technique not only protects the chromophore from degradation but also optimizes its photophysical properties for better performance in devices .

Materials Science Applications

Electro-optic Modulation

In materials science, this compound has been investigated for its electro-optic properties. Compounds with similar structures have shown potential as modulators in optical devices due to their responsive behavior under electric fields. This application is particularly relevant in the development of advanced communication technologies where modulation of light is essential .

- Breast Cancer Treatment Development

- Organic Photovoltaics Research

- Electro-optic Applications

Mechanism of Action

The mechanism of action of 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal involves its interaction with molecular targets through its electron-rich dimethylamino group and conjugated trienal chain. These interactions can modulate various biochemical pathways, including those involved in signal transduction and gene expression . The compound’s ability to undergo fast intramolecular charge transfer upon light excitation makes it valuable in photophysical applications .

Comparison with Similar Compounds

- 4-(Dimethylamino)phenyl isocyanate

- 4-(Dimethylamino)phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide

- (E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione

Comparison: Compared to these similar compounds, 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal stands out due to its extended conjugated system, which enhances its electronic properties and makes it particularly suitable for applications in nonlinear optics and photophysics . Its unique structure also allows for diverse chemical modifications, expanding its utility in various research fields.

Biological Activity

7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This compound is characterized by its unique structure, which includes a hepta-2,4,6-trienal backbone with a dimethylamino group attached to a phenyl ring. Understanding its biological activity involves examining its effects on various biological systems and potential therapeutic applications.

- Chemical Formula : C13H15N

- Molecular Weight : 199.27 g/mol

- Structure : The compound features a conjugated triene system, which is known to contribute to its reactivity and interaction with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as acetylcholinesterase (ACHE), which plays a crucial role in neurotransmitter regulation. This inhibition can lead to enhanced cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Cytotoxic Effects : In certain studies, this compound demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Antioxidant Activity

A study assessing the antioxidant capacity of various compounds found that this compound significantly reduced lipid peroxidation levels in vitro. This suggests its potential role in protecting cellular membranes from oxidative damage.

Enzyme Inhibition Studies

Research conducted on the inhibitory effects of the compound on acetylcholinesterase revealed an IC50 value of approximately 50 µM. This level of inhibition indicates a moderate effect compared to standard inhibitors used in treating neurodegenerative diseases .

Cytotoxicity Assays

In vitro cytotoxicity assays against human cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 30 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Table of Biological Activities

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

(2E,4E,6E)-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienal |

InChI |

InChI=1S/C15H17NO/c1-16(2)15-11-9-14(10-12-15)8-6-4-3-5-7-13-17/h3-13H,1-2H3/b4-3+,7-5+,8-6+ |

InChI Key |

PIZYNSXKSIBMJE-OKWWDJPNSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C/C=O |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=CC=CC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.